
4-(2-Thienyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Thienyl)butyric acid” is a laboratory chemical . It is not recommended for use in food, drugs, pesticides, or biocidal products . Another compound, “PBDB-T”, a conjugated push-pull medium bandgap polymeric donor, can be used in polymeric solar cells (PSCs) and in the fabrication of organic thin-film transistors (OTFTs) .
Synthesis Analysis
There are several methods for the synthesis of thiazoles and their derivatives . For example, a polymer was synthesized through oxidative polycondensation of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl (30%) as an oxidant .
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For example, “4-(2-Thienyl)phenylboronic acid” has a molecular formula of C10H9BO2S .
Chemical Reactions Analysis
Thiazoles, which are related to the compound you’re interested in, have been studied extensively for their chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary. For example, “4-(2-Thienyl)phenylboronic acid” has a molecular formula of C10H9BO2S, an average mass of 204.053 Da, and a mono-isotopic mass of 204.041626 Da .
Applications De Recherche Scientifique
Synthesis of Organotin Derivatives
The compound “4-(2-Thienyl)-1,2,3-thiadiazole” can be used in the synthesis of organotin(IV) derivatives . The reaction of 4-(2-thienyl)butyric acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively, results in the formation of these derivatives .
Antimicrobial Applications
The synthesized organotin(IV) derivatives of 4-(2-thienyl)butyric acid have shown antimicrobial activities . They were evaluated against different strains of bacteria (Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis and Staphylococcus aureus) and fungi (Mucor species, Aspergillus solani, Helminthosporium oryzae, Aspergillus flavus, Aspergillus niger) .
Potential Antitumor Applications
Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, are being studied for their antitumor applications . They may find possible scope to be used as an effective antitumor drug .
Industrial Applications
Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, have found their position for industrial value . They have been used since the 1950s, particularly in the PVC industry .
Agricultural Applications
Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, have found their position for agricultural value . They have been used in various agricultural applications .
Electro-Optical Applications
Thiophene carboxylic acids and their derivatives, including 4-(2-thienyl)butyric acid, are well known for their role in electro-optical applications . They have been shown to possess corrosion inhibition abilities of many metals in acid solutions .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which include 4-(2-thienyl)-1,2,3-thiadiazole, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to have anti-inflammatory activity, which decreases with substitution in the order H > 4-CH3 > 4-Cl .
Biochemical Pathways
For example, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
A study on a similar compound, tienilic acid, showed that it was rapidly distributed in most of the essential organs and tissues with the exception of the brain . It was found only at the plasmatic level with high plasmatic protein binding, around 72–95% . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .
Result of Action
For instance, some thiazole derivatives have been found to have anti-inflammatory activity .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Propriétés
IUPAC Name |
4-thiophen-2-ylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c1-2-6(9-3-1)5-4-10-8-7-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZMGOXQOITOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

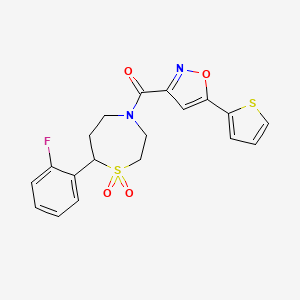


![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)
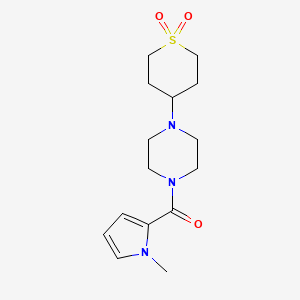
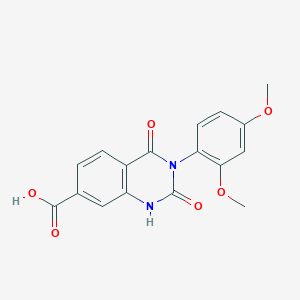
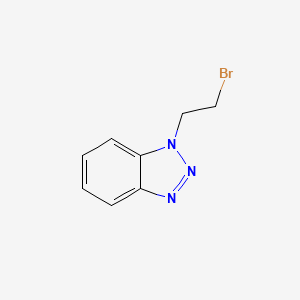
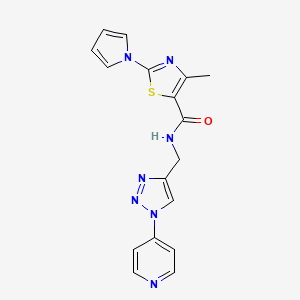
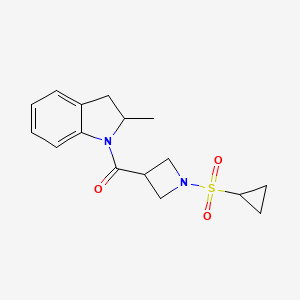
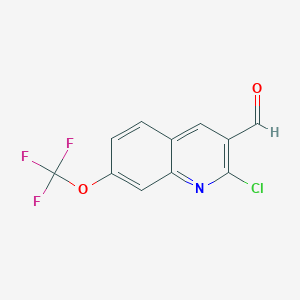
methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
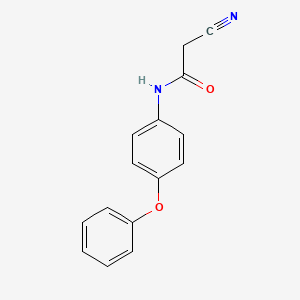
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)